Superior In Vitro Potency: Allatostatin IV vs. Allatostatin III in JH Biosynthesis Inhibition
In the foundational in vitro bioassay using corpora allata from virgin female Diploptera punctata, Allatostatin IV (AST4) achieved >40% inhibition of juvenile hormone synthesis at a concentration of 10⁻⁸ M [1]. In contrast, Allatostatin III required a nearly 70-fold higher concentration (7 × 10⁻⁷ M) to achieve comparable inhibition levels. This quantifies a substantial potency advantage for AST4 within the same peptide family.
| Evidence Dimension | In vitro inhibition of juvenile hormone biosynthesis |
|---|---|
| Target Compound Data | >40% inhibition @ 10⁻⁸ M |
| Comparator Or Baseline | Allatostatin III: >40% inhibition @ 7 × 10⁻⁷ M |
| Quantified Difference | ~70-fold lower concentration required for AST4 to achieve similar inhibition |
| Conditions | Corpora allata from virgin female Diploptera punctata; in vitro radiochemical assay |
Why This Matters
This potency differential directly informs experimental design: AST4 enables robust JH inhibition at nanomolar concentrations where AST3 would be ineffective, reducing peptide consumption and cost per experiment.
- [1] Woodhead AP, Stay B, Seidel SL, Khan MA, Tobe SS. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis. Proc Natl Acad Sci U S A. 1989 Aug;86(15):5997-6001. View Source
